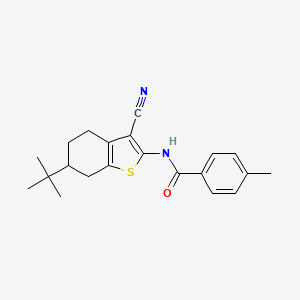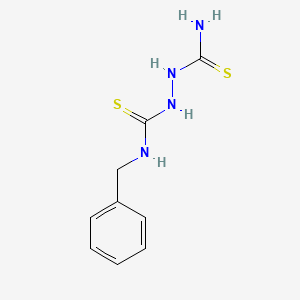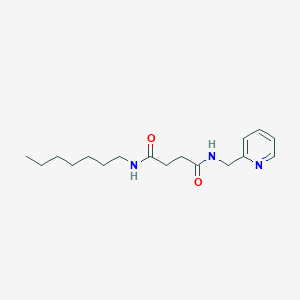![molecular formula C25H17N3O2S B12452998 N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12452998.png)
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a thiophene ring via a phenyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenyl Group: The benzimidazole core is then reacted with a phenyl halide in the presence of a base to form the phenyl-substituted benzimidazole.
Formation of the Thiophene Ring: The phenyl-substituted benzimidazole is then coupled with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide is unique due to its combination of a benzimidazole core and a thiophene ring, which imparts a distinct set of chemical and biological properties
属性
分子式 |
C25H17N3O2S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H17N3O2S/c29-23(16-5-2-1-3-6-16)18-10-13-20-21(15-18)28-24(27-20)17-8-11-19(12-9-17)26-25(30)22-7-4-14-31-22/h1-15H,(H,26,30)(H,27,28) |
InChI 键 |
PUYCKQKEKMFUMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)






![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B12452982.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12452985.png)

![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)
